2-Bromoethyl 3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl 3-bromopropanoate is an organobromine compound with the molecular formula C5H8Br2O2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound contains both an ester group and two bromine atoms, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification of 3-bromopropionic acid: One common method to prepare 2-Bromoethyl 3-bromopropanoate is through the esterification of 3-bromopropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrobromination of ethyl acrylate: Another method involves the hydrobromination of ethyl acrylate, which proceeds in an anti-Markovnikov manner.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where 3-bromopropionic acid is reacted with ethanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 2-Bromoethyl 3-bromopropanoate can be replaced by various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide in ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as ethers or amines.
Elimination Reactions: The major product is typically an alkene.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl 3-bromopropanoate is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromoethyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic applications, including polymerization and the formation of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromopropanoate: Similar in structure but with the bromine atom on the second carbon instead of the third.
Ethyl 3-bromopropionate: Another similar compound with a slightly different ester group.
Uniqueness: 2-Bromoethyl 3-bromopropanoate is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its dual bromine atoms make it particularly useful in polymerization reactions and the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
4823-45-4 |
---|---|
Molekularformel |
C5H8Br2O2 |
Molekulargewicht |
259.92 g/mol |
IUPAC-Name |
2-bromoethyl 3-bromopropanoate |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2 |
InChI-Schlüssel |
KSSXIUMIROMKKE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.